4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride
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Overview
Description
4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.78 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Preparation Methods
The synthesis of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3,3-dimethylbutanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include pyridine, triethylamine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar compounds to 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride include:
4-Aminobenzenesulfonyl chloride: A precursor in the synthesis of this compound.
3,3-Dimethylbutanoyl chloride: Another precursor used in its synthesis.
Sulfonyl chlorides: A broader class of compounds with similar reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Properties
IUPAC Name |
4-(3,3-dimethylbutanoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-12(2,3)8-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKRGNQEALOBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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